Methyl 3-(1-Hydroxyethyl)benzoate
Overview
Description
Methyl 3-(1-Hydroxyethyl)benzoate, also known as methyl o-hydroxyphenylglycolate, is a chemical compound with the molecular formula C10H12O3. It is a clear colorless to yellow viscous liquid .
Molecular Structure Analysis
The molecular formula of Methyl 3-(1-Hydroxyethyl)benzoate is C10H12O3 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Methyl 3-(1-Hydroxyethyl)benzoate is a clear colorless to yellow viscous liquid . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Catalysis and Chemical Reactions
- Methyl benzoate and benzoic acid can be reduced on a Y2O3 catalyst under hydrogen, as studied through an infrared spectroscopic flow reactor. This process is significant in catalysis and chemical synthesis (King & Strojny, 1982).
Corrosion Inhibition
- Methyl benzoate derivatives, such as methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate, have been synthesized and shown to be effective inhibitors against the corrosion of mild steel in acidic environments. These compounds adsorb onto the steel surface, protecting it from corrosion (Arrousse et al., 2021).
Synthesis of Oligonucleotides
- Methyl benzoates have been used in the selective benzoylation of ribonucleosides, facilitating the synthesis of oligoribonucleotides on solid support. This application is crucial in molecular biology and genomics (Kempe et al., 1982).
Organic Chemistry and Radical Transfer
- Cyano(ethoxycarbonothioylthio)methyl benzoate, a derivative of methyl benzoate, is an excellent one-carbon radical equivalent used for acyl unit introduction in organic synthesis. This has implications in developing new synthetic methodologies (Bagal et al., 2006).
Green Chemistry Applications
- In green chemistry, methyl benzoates are involved in hydrolysis and saponification processes under high-temperature conditions. This application is pivotal for environmentally friendly chemical processes (Alemán et al., 1999).
Environmental and Analytical Chemistry
- Methyl benzoate has been utilized as a non-halogenated extraction solvent in dispersive liquid–liquid microextraction, demonstrating its role in preconcentrating specific elements for analytical purposes (Kagaya & Yoshimori, 2012).
Hydroxylation Processes
- The direct hydroxylation of methyl benzoate to methyl salicylate using a novel Pd membrane reactor showcases its application in chemical transformations and pharmaceutical synthesis (Sato et al., 2004).
Photoaffinity Probes
- Methyl 3-azidomethyl-5-azido-benzoate derivatives have been developed as nonradioactive photoaffinity probes, indicating their use in biochemical and pharmacological research (Klein & Petukhova, 2013).
Insecticidal and Repellent Properties
- Methyl benzoate and its analogs demonstrate insecticidal and repellent activities, which can be utilized in pest control and agricultural applications (Larson et al., 2021).
Safety and Hazards
While specific safety and hazard information for Methyl 3-(1-Hydroxyethyl)benzoate is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
properties
IUPAC Name |
methyl 3-(1-hydroxyethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOJUUILPLWPHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1-Hydroxyethyl)benzoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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